Leucodopachrome is indoline substituted with hydroxy groups at C-5 and -6 and a carboxy group at C-2, and with S stereochemistry at C-2. It has a role as a metabolite. It is a member of indoles and a hydroxy monocarboxylic acid.
Leucodopachrome
CAS No.: 18766-67-1
Cat. No.: VC21046742
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18766-67-1 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)/t6-/m0/s1 |
Standard InChI Key | JDWYRSDDJVCWPB-LURJTMIESA-N |
Isomeric SMILES | C1[C@H](NC2=CC(=C(C=C21)O)O)C(=O)O |
SMILES | C1C(NC2=CC(=C(C=C21)O)O)C(=O)O |
Canonical SMILES | C1C(NC2=CC(=C(C=C21)O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Leucodopachrome, also known by its traditional name cyclodopa, is chemically defined as (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid with the molecular formula C₉H₉NO₄ . This compound possesses S stereochemistry at the C-2 position and functions as a 5,6-dihydroxyindoline-2-carboxylic acid derivative . The compound exists as a tautomer of a leucodopachrome zwitterion, contributing to its unique chemical behavior in biological systems . With a molecular weight of 195.17 g/mol, leucodopachrome presents as a structurally distinct intermediate in the melanogenesis pathway .
The chemical identity of leucodopachrome is further characterized by several recognized synonyms, including leukodopachrome and cyclodopa, with the compound being registered under the CAS number 18766-67-1 . Its IUPAC nomenclature identifies it as (2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid, reflecting its structural configuration and functional groups .
Table 1. Physical and Chemical Properties of Leucodopachrome
Biochemical Significance in Melanogenesis
Leucodopachrome serves as a critical intermediate in the melanogenesis pathway, specifically in the biosynthesis of eumelanin, the dark brown to black pigment found in human skin, hair, and eyes . The formation of leucodopachrome occurs through a non-enzymatic process involving the intramolecular cyclization of dopaquinone, which itself is produced from L-tyrosine through the action of the enzyme tyrosinase .
The biochemical pathway begins with the oxidation of tyrosine to form dopaquinone (DQ), a highly reactive ortho-quinone intermediate . In the absence of thiol compounds such as cysteine or glutathione, dopaquinone undergoes an intramolecular cyclization reaction involving its amino group, resulting in the formation of leucodopachrome . This cyclization represents an intramolecular Michael addition that can only proceed when the amino group is unprotonated, explaining the pH dependence of the reaction .
Once formed, leucodopachrome participates in a rapid redox exchange with dopaquinone, generating dopachrome (DC) and regenerating L-DOPA . This redox interaction highlights the dynamic role of leucodopachrome in the melanogenesis pathway, serving both as a product of dopaquinone cyclization and as a reducing agent in the formation of dopachrome . The downstream products of this pathway include 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which ultimately polymerize to form eumelanin .
pH Dependency and Reaction Kinetics
A distinctive characteristic of leucodopachrome formation is its pronounced dependency on pH conditions. The cyclization of dopaquinone to leucodopachrome requires a pH greater than 4, with optimal melanin synthesis in human pigment cell lysates occurring at approximately pH 6.8 . This pH sensitivity arises from the necessity for the amino group in dopaquinone to be in its unprotonated state to facilitate the intramolecular Michael addition that leads to cyclization .
The rate-determining step in the transformation of dopaquinone to dopachrome appears to be the cyclization reaction that yields leucodopachrome, after which the newly formed leucodopachrome rapidly reacts with remaining dopaquinone in a redox exchange . This interplay of reactions contributes to the complex kinetics observed in melanogenesis studies.
Biological Distribution and Occurrence
Leucodopachrome has been identified in various biological systems, indicating its widespread importance in melanin biosynthesis across different species. According to published data, leucodopachrome has been reported in organisms including Daphnia pulex and Homo sapiens, suggesting conservation of the melanogenesis pathway throughout evolutionary history .
In human biology, leucodopachrome plays a crucial role in the production of melanin pigments in skin, hair, and eyes. Recent analyses of human hair melanin have determined that dark (brown to black) hair consists of approximately 85% eumelanin and 15% pheomelanin, with leucodopachrome serving as a key intermediate in the eumelanin biosynthetic pathway .
Within human skin, quantitative analyses have revealed that epidermal melanin comprises approximately 74% eumelanin and 26% pheomelanin . Further characterization indicates that the eumelanin fraction consists of approximately 35% DHI-derived melanin and 41% DHICA-derived melanin, both of which stem from pathways involving leucodopachrome as an intermediate .
Analytical Methods for Detection and Characterization
The study of leucodopachrome and its role in melanogenesis has been facilitated by various analytical techniques developed to detect and quantify melanin intermediates and products. While direct measurement of leucodopachrome presents challenges due to its reactive nature and transient existence in biological systems, researchers have employed indirect methods to study its formation and transformation.
Pulse radiolysis has proven valuable for investigating the kinetics of leucodopachrome formation and its conversion to dopachrome. This technique allows for the time-resolved observation of reaction intermediates, providing insights into the spectral characteristics and decay patterns of dopaquinone as it transforms into leucodopachrome and subsequently into dopachrome .
For broader melanin characterization, chemical degradation methods such as alkaline hydrogen peroxide oxidation (AHPO) and potassium permanganate (KMnO₄) oxidation have been developed . These techniques generate specific degradation products that serve as markers for different types of melanin, enabling researchers to distinguish between DHI-derived and DHICA-derived eumelanin, as well as between eumelanin and pheomelanin .
Table 2. Analytical Methods for Melanin Characterization
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